

Comparative Analysis of GSK547 Potency: An In Vitro and In Vivo Guide

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Compound of Interest

Compound Name: (Rac)-GSK547

Cat. No.: B8085333

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This guide provides a comprehensive comparison of the in vitro and in vivo potency of GSK547, a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).^{[1][2][3]} Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visually represents relevant biological pathways and workflows to offer an objective performance overview of GSK547.

Introduction to GSK547

GSK547 is a mono-selective, allosteric inhibitor of RIPK1, a critical kinase involved in cellular processes of inflammation and programmed cell death, including necroptosis.^{[4][5]} It has been identified as a promising agent, particularly in oncology, for its ability to modulate macrophage-mediated adaptive immune tolerance.^[6] By binding to an allosteric pocket on the RIPK1 enzyme, GSK547 effectively blocks its kinase activity, which has shown therapeutic potential in preclinical models of pancreatic cancer and atherosclerosis.^{[3][4]}

Data Presentation: Potency and Efficacy Metrics

The potency of GSK547 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Potency of GSK547

Assay Type	Cell Line / System	Target / Endpoint	IC50	Reference
Cell Death Assay	L929 (mouse fibrosarcoma)	TNF α /zVAD-induced necroptosis	32 nM	[1]
Biochemical Assay	Purified Enzyme	RIPK1 Kinase Activity	31 nM	[3]
Human Whole Blood Assay	Human Whole Blood	TNF/SMAC mimetic/zVAD-induced MIP-1 β production	5 nM	[7]
Monkey Whole Blood Assay	Monkey Whole Blood	TNF/SMAC mimetic/zVAD-induced cytokine production	16 nM	[7]

In Vivo Efficacy and Dosing of GSK547

Animal Model	Dosing Regimen	Key Outcomes	Reference
Pancreatic Ductal Adenocarcinoma (PDA) Orthotopic Mouse Model	100 mg/kg/day (in food)	Reduced tumor burden, extended survival, reduced liver metastases.	[1][3][8]
Acute TNF/zVAD Shock Mouse Model	1.0 - 10 mg/kg (oral)	99% inhibition of RIPK1 activation.	[9]
Atherosclerosis (ApoE3/SA) Mouse Model	Not specified	Reduced plasma levels of TNF- α and IL-1 β .	[3]

Comparison with Alternative RIPK1 Inhibitors

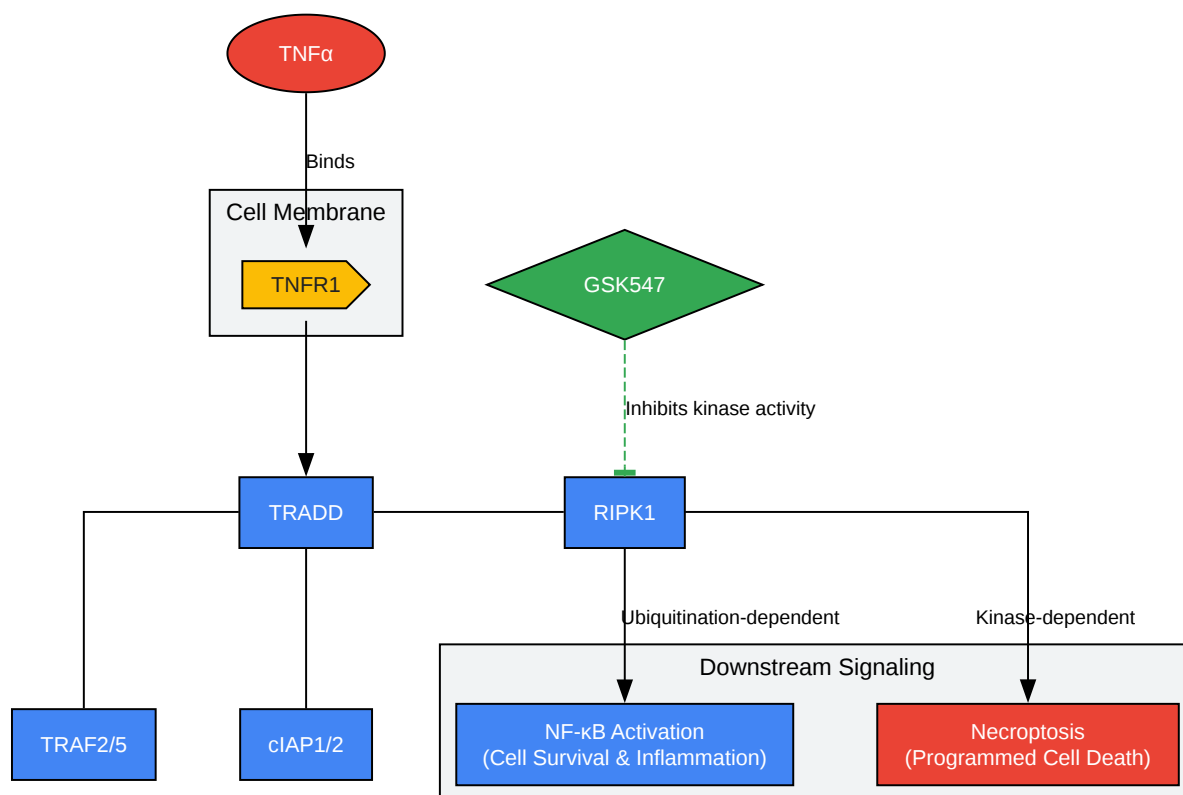
GSK547 has demonstrated advantages over other known RIPK1 inhibitors in preclinical studies.

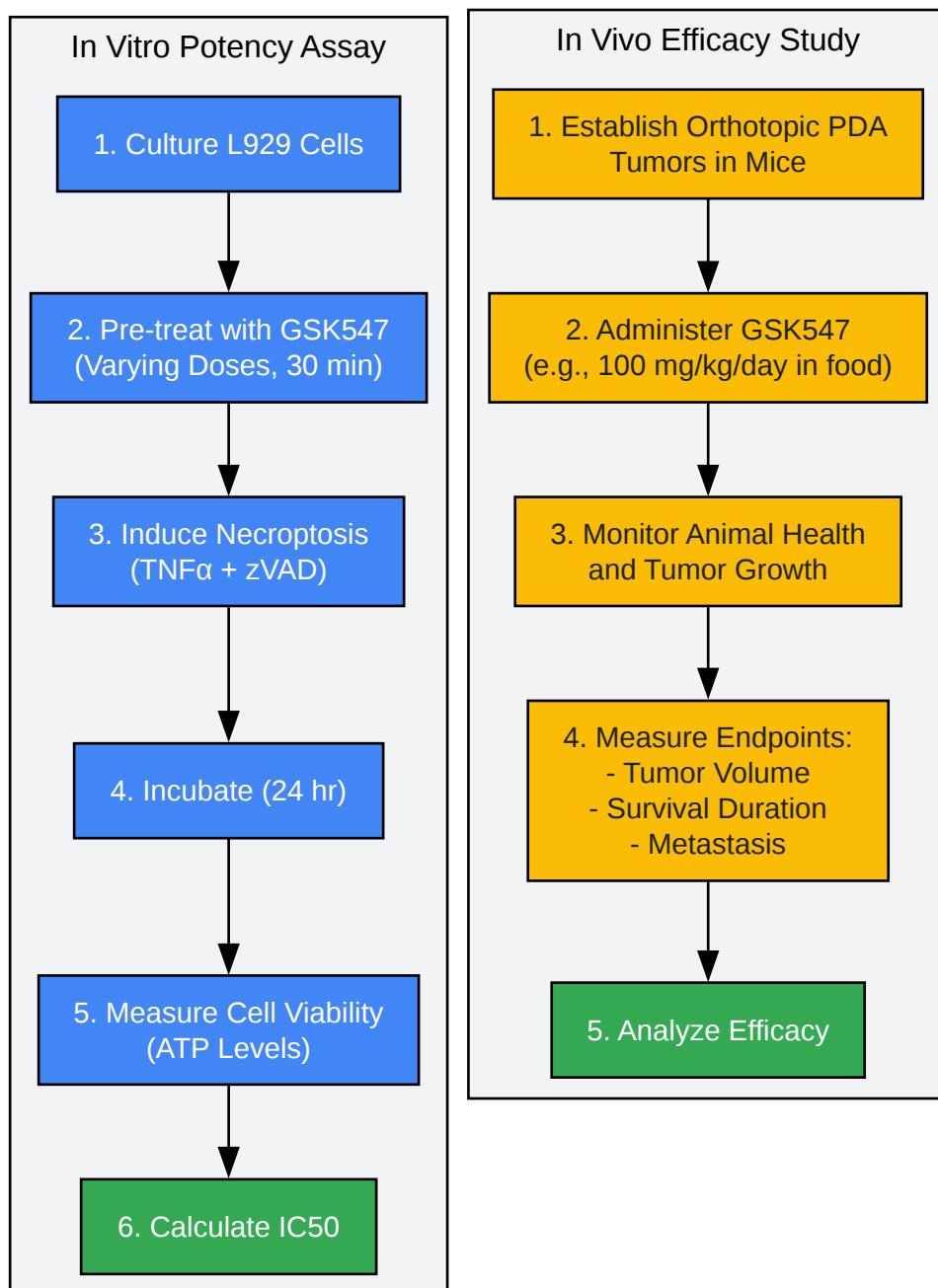
Compound	Key Differentiator	Outcome in PDA Mouse Model	Reference
GSK547	High selectivity and improved oral pharmacokinetics.	Superior reduction in tumor burden and extension of survival compared to Nec-1s.	[1] [8]
Nec-1s	A well-known RIPK1 inhibitor.	Less effective than GSK547 in vivo.	[1] [8]
GSK'963	Precursor analog.	GSK547 exhibits a 400-fold improvement in mouse oral pharmacokinetic exposure.	[5]

Signaling Pathway and Experimental Workflow Visualizations

RIPK1 Signaling and Point of Inhibition

The diagram below illustrates the central role of RIPK1 in TNF- α mediated signaling pathways, leading to either cell survival via NF- κ B activation or programmed cell death (necroptosis). GSK547 acts by directly inhibiting the kinase function of RIPK1, thereby blocking the downstream necroptosis pathway.





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